(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid
Description
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid is an Fmoc-protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its structure features:
- Fmoc group: A fluorenylmethyloxycarbonyl (Fmoc) protecting group that ensures stability during solid-phase peptide synthesis and can be removed under mild basic conditions .
- 3-(Trifluoromethyl)phenyl substituent: A hydrophobic, electron-withdrawing group that enhances metabolic stability and influences binding interactions in biological systems .
- Propanoic acid backbone: Provides a carboxylic acid functional group for further conjugation or coupling reactions .
This compound is critical in synthesizing peptidomimetics and small-molecule inhibitors, particularly in antiviral and oncology research .
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3NO4/c26-25(27,28)16-7-5-6-15(12-16)22(13-23(30)31)29-24(32)33-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGSOMNKKBEWAJ-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001123138 | |
| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-(trifluoromethyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001123138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
507472-20-0 | |
| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-(trifluoromethyl)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=507472-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-(trifluoromethyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001123138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid, often referred to as Fmoc-protected amino acid, is a complex organic compound that plays a significant role in medicinal chemistry and biochemistry. Its structure consists of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid backbone, which enhances its utility in peptide synthesis.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 467.43 g/mol. The presence of the trifluoromethyl group and the fluorenyl moiety contributes to its unique properties and biological activity.
Biological Activity
The biological activity of this compound can be summarized as follows:
- Role in Peptide Synthesis : This compound is primarily used as a building block in peptide synthesis. The Fmoc group allows for selective protection of the amine group during coupling reactions, making it essential for creating complex peptides that exhibit biological activity.
- Pharmacological Potential : Compounds with similar structures often show significant pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially leading to improved bioavailability and efficacy .
While specific mechanisms for this compound have not been fully elucidated, its role in peptide synthesis suggests that its biological effects are mediated through the peptides it helps produce. These peptides may interact with various biological targets, including enzymes and receptors, influencing numerous cellular pathways.
Case Studies and Research Findings
-
Peptide Synthesis Applications :
- In a study focusing on the synthesis of biologically active peptides, this compound was utilized to create peptides with enhanced stability and activity against certain cancer cell lines. The Fmoc protection strategy allowed for multiple coupling reactions without compromising the integrity of the amino acids involved .
- Fluorenyl Derivatives in Drug Development :
Comparative Analysis
The following table summarizes the characteristics and biological activities of this compound compared to similar compounds:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| (S)-Fmoc-Amino Acid | Fmoc-Amino Acid | Fmoc protection | Used in peptide synthesis |
| Trifluoromethyl Derivative | Trifluoromethyl Derivative | Enhances lipophilicity | Antiviral properties |
| Ethoxy-substituted Amino Acid | Ethoxy Amino Acid | Ethoxy group | Modulates enzyme activity |
Scientific Research Applications
Medicinal Chemistry
The fluorenyl moiety in this compound is recognized for its ability to enhance the pharmacological properties of drugs. It serves as a scaffold for designing novel therapeutic agents, particularly in the development of antitumor and antimicrobial compounds.
Antitumor Activity
Research indicates that fluorenone derivatives exhibit promising antitumor activity. A study demonstrated that compounds derived from fluorenone could inhibit the growth of various cancer cell lines, suggesting that modifications to the fluorenyl structure can lead to enhanced potency against tumors .
Antimicrobial Properties
Fluorenyl derivatives have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli, making them potential candidates for antibiotic development .
Bioconjugation and Imaging Applications
The unique structure of this compound allows for its use in bioconjugation, particularly in the development of fluorescent probes for imaging biological processes.
Fluorescent Probes
Fluorene-based compounds are being explored as fluorescent labels due to their high quantum yields and photostability. The incorporation of reactive groups allows these compounds to be conjugated with biomolecules, enhancing their utility in two-photon fluorescence microscopy (2PFM). Such applications are crucial for studying cellular processes in real-time .
Biomolecule Labeling
The ability to conjugate this compound with antibodies or peptides enables its use as a biomarker in immunoassays, improving sensitivity and specificity in detecting biological targets .
Structural Modifications and Derivatives
The synthesis of various derivatives of this compound has led to a diverse range of compounds with tailored properties.
| Derivative | Modification | Application |
|---|---|---|
| Compound A | Addition of alkyl chains | Enhanced solubility and bioavailability |
| Compound B | Substitution with heterocycles | Improved antimicrobial activity |
| Compound C | Fluorination | Increased potency against specific bacterial strains |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
(a) Fluorophenyl Derivatives
- 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid (): The 2-fluorophenyl group introduces steric hindrance and moderate electron-withdrawing effects. Compared to the target compound’s 3-(trifluoromethyl)phenyl, this derivative has lower lipophilicity (logP) and reduced metabolic stability due to the smaller fluorine atom .
(b) Hydroxyphenyl Derivatives
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid (): The 3-hydroxyphenyl group increases polarity, enhancing aqueous solubility but reducing membrane permeability. The hydroxyl group may participate in hydrogen bonding, which could improve target binding in hydrophilic environments compared to the hydrophobic trifluoromethyl group .
(c) Chloro-Trifluoromethylphenyl Derivatives
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(3-chloro-4-(trifluoromethyl)phenyl)propanoic acid (): The 3-chloro-4-(trifluoromethyl)phenyl group combines steric bulk (Cl) and strong electron-withdrawing effects (CF₃). This compound exhibits higher metabolic stability than the target compound but may face solubility challenges due to increased hydrophobicity .
Backbone and Functional Group Modifications
(a) Benzoic Acid vs. Propanoic Acid
(b) Methyl-Substituted Phenyl Derivatives
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid (): The o-tolyl (2-methylphenyl) group is less electron-withdrawing than CF₃, resulting in a less acidic carboxylic acid (pKa ~4.5 vs. ~3.8 for the target compound). Lower molecular weight (401.45 vs. ~430 for the target compound) may improve synthetic yields .
Physicochemical Properties
Q & A
Q. What are the standard synthetic routes for preparing (S)-3-((Fmoc)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves:
- Step 1 : Protection of the amino group using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in a basic aqueous/organic biphasic system (e.g., 1,4-dioxane/Na₂CO₃) at 0–25°C for 4–12 hours .
- Step 2 : Coupling with 3-(trifluoromethyl)phenylpropanoic acid derivatives using coupling agents like isobutoxycarbonyl chloride (IBC-Cl) or carbodiimides (e.g., DCC) in anhydrous solvents (e.g., THF or DMF) .
- Critical Conditions : Maintain pH >8 during Fmoc protection to prevent premature deprotection. Use inert atmospheres (N₂/Ar) to avoid side reactions.
Q. How should this compound be purified, and what analytical methods validate its purity?
Methodological Answer:
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Store at 2–8°C in airtight, light-resistant containers under inert gas (Ar/N₂) to prevent hydrolysis of the Fmoc group .
- Avoid repeated freeze-thaw cycles. Lyophilization is recommended for long-term storage .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in solid-phase peptide synthesis (SPPS)?
Methodological Answer:
- The -CF₃ group increases electrophilicity at the carbonyl carbon, enhancing coupling efficiency with amino-terminal residues. However, it may reduce solubility in polar solvents (e.g., DMF), requiring optimization with additives like HOBt .
- Experimental Design : Compare coupling yields (via HPLC) using standard vs. -CF₃-substituted Fmoc-amino acids under identical SPPS conditions .
Q. What spectroscopic techniques resolve structural ambiguities in derivatives of this compound?
Methodological Answer:
- ¹⁹F NMR : Detects trifluoromethyl group environment (δ ~ -60 ppm) and confirms absence of defluorination byproducts .
- 2D NMR (HSQC, HMBC) : Maps coupling between the Fmoc group’s fluorene protons and adjacent carbons .
- X-ray Crystallography : Resolves stereochemistry at the α-carbon when racemization is suspected .
Q. How can researchers troubleshoot low yields during Fmoc deprotection?
Methodological Answer:
- Common Issues :
- Incomplete Deprotection : Increase piperidine concentration (20–40% in DMF) or reaction time (30–60 min) .
- Side Reactions : Use scavengers (e.g., 2% H₂O in DMF) to trap liberated Fmoc groups .
- Monitoring : Track deprotection via UV-Vis (absorption at 301 nm for Fmoc-piperidine adducts) .
Q. What strategies mitigate toxicity risks during in vitro biological assays?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
